6-Fluoro-2-phenylquinoline

Catalog No.
S15651277
CAS No.
M.F
C15H10FN
M. Wt
223.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-phenylquinoline

Product Name

6-Fluoro-2-phenylquinoline

IUPAC Name

6-fluoro-2-phenylquinoline

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

InChI

InChI=1S/C15H10FN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H

InChI Key

HUPXUOFLBBBWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)F

6-Fluoro-2-phenylquinoline is a synthetic organic compound characterized by a quinoline core substituted with a fluorine atom at position 6 and a phenyl group at position 2. Its chemical formula is C15H12FNC_{15}H_{12}FN and it has a molecular weight of approximately 267.26 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it an important subject of study in medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities

Typical of quinoline derivatives:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Cyclization: It can participate in cyclization reactions to form more complex structures.
  • Condensation Reactions: These reactions can lead to the formation of larger molecular frameworks involving the quinoline moiety.

Common reagents used in these reactions include benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline, often under conditions such as microwave irradiation or reflux in ethanol.

Research indicates that 6-fluoro-2-phenylquinoline exhibits significant biological activity:

  • Anticancer Properties: It has shown promise as an anticancer agent, particularly through its ability to induce apoptosis in various carcinoma cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep-2 (laryngeal cancer) cells.
  • Histone Deacetylase Inhibition: This compound acts as an inhibitor of histone deacetylases, which play a crucial role in cancer therapy by modulating gene expression .
  • Antimicrobial Activity: Some derivatives have been explored for their potential antimicrobial properties, indicating a broad spectrum of biological applications.

Several methods are employed for synthesizing 6-fluoro-2-phenylquinoline:

  • Condensation and Cyclization: A common method involves the condensation of benzaldehyde with pyruvic acid and 3-chloro-4-fluoroaniline in absolute ethanol. This process typically yields high efficiency with microwave irradiation enhancing reaction rates.
  • Palladium-Catalyzed Reactions: Recent studies have reported palladium-catalyzed tandem reactions that effectively produce quinolines from various substrates under optimized conditions .
  • Microwave-Assisted Synthesis: This greener approach allows for rapid synthesis with high yields, often within minutes.

The unique structure of 6-fluoro-2-phenylquinoline lends itself to several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules aimed at developing new pharmaceuticals.
  • Research Tool: Its properties make it valuable in biological research, particularly in studies related to cancer and gene regulation .
  • Environmental

Interaction studies have focused on the binding affinity of 6-fluoro-2-phenylquinoline to histone deacetylase enzymes. These studies typically involve enzyme assays that measure inhibition potency against various isoforms of histone deacetylases. Results indicate that modifications on the quinoline structure can significantly influence binding affinity and selectivity towards specific HDAC classes, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 6-fluoro-2-phenylquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
7-Chloro-6-fluoro-2-phenylquinolineChlorine instead of fluorine at position 7Reduced activity compared to 6-fluoro derivative
2-PhenylquinolineLacks fluorine substitutionModerate histone deacetylase inhibition
5-Methyl-2-phenylquinolineMethyl group at position 5Varies; some derivatives show increased activity
6-Nitro-2-phenylquinolineNitro group at position 6Enhanced cytotoxicity in certain cancer cell lines

The presence of fluorine in 6-fluoro-2-phenylquinoline is significant because it enhances lipophilicity and potentially improves bioavailability compared to its non-fluorinated counterparts. This unique combination contributes to its enhanced biological activity and stability compared to similar compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

223.079727485 g/mol

Monoisotopic Mass

223.079727485 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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